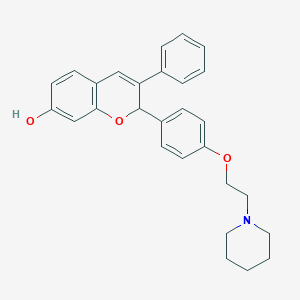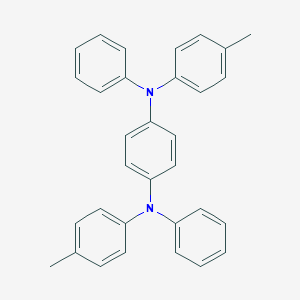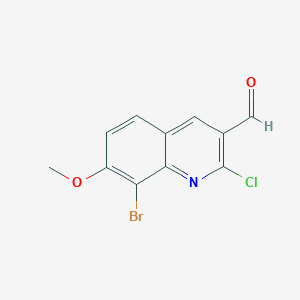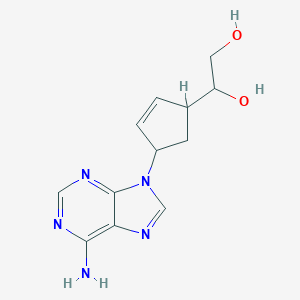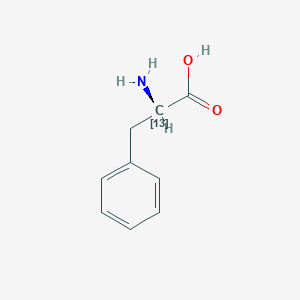
L-Phenylalanine (2-13C)
Descripción general
Descripción
L-Phenylalanine (2-13C) is an essential amino acid . It is important for the biosynthesis of other amino acids including melanin, dopamine, noradrenalin, and thyroxine . It is also used in the structure and function of many proteins and enzymes . .
Synthesis Analysis
L-Phenylalanine can be synthesized from inexpensive aromatic precursors in E. coli . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The molecular structure of L-Phenylalanine (2-13C) is C6H5CH2*CH (NH2)COOH .Chemical Reactions Analysis
L-Phenylalanine (2-13C) is used in Biomolecular NMR, Metabolism, Metabolomics, and Proteomics . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .Physical And Chemical Properties Analysis
L-Phenylalanine (2-13C) is a solid substance with a molecular weight of 166.18 . It has a melting point of 270-275 °C (dec.) . It is soluble in water, with a solubility of 16.5 g/l at 20 °C .Aplicaciones Científicas De Investigación
Isotope Labeled Protein Production
Isotope labeled amino acids like L-Phenylalanine (2-13C) are crucial for producing isotopically labeled proteins, which are essential for various NMR spectroscopy applications. This allows for detailed structural and dynamic studies of proteins .
Phenylalanine Hydroxylase Activity Assessment
The compound is used in evaluating phenylalanine hydroxylase activity through a breath test, which measures the ^13CO2 level after administration of ^13C-labeled phenylalanine. This is important for studying metabolic disorders such as phenylketonuria .
Biosynthesis from Aromatic Precursors
Researchers have developed bioconversion processes to synthesize L-Phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol, which could lead to more cost-effective production methods .
Boron Neutron Capture Therapy (BNCT)
L-Phenylalanine derivatives, such as 4-borono-L-phenylalanine (BPA), show potential in BNCT clinical trials for cancer treatment. Enhancing BPA uptake in cells is a key research area where L-Phenylalanine (2-13C) can play a role .
NMR Reporter Synthesis
The compound is used to introduce 13C-19F spin systems into deuterated aromatic side chains of phenylalanine, serving as reporters for protein NMR applications. This method is economical and straightforward, providing valuable insights into protein structures .
Mass Spectrometry Imaging
L-Phenylalanine (2-13C) is used in mass spectrometry imaging to study the kinetics of labeled phenylalanine in biological tissues, such as tumor tissues in mice. This helps in understanding the metabolic pathways and the behavior of tumors .
Safety And Hazards
L-Phenylalanine (2-13C) may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed or inhaled . It can trigger allergic reactions, with symptoms such as itching, swelling of the face or hands, trouble breathing, and a tingling feeling in the mouth .
Direcciones Futuras
L-Phenylalanine (2-13C) has various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries . It is also widely used in the synthesis of pharmaceutically active compounds . Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-Phenylalanine from low-cost starting materials aromatic precursors .
Propiedades
IUPAC Name |
(2R)-2-amino-3-phenyl(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-HMANNDOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-phenyl(213C)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



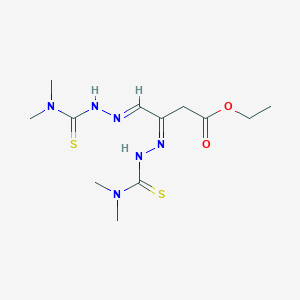
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

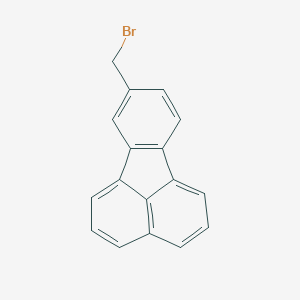
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


